

BMS-564929: A Comparative Analysis of Steroid Receptor Cross-Reactivity

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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

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BMS-564929 is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects in muscle and bone with reduced activity in reproductive tissues.^{[1][2]} This guide provides a comprehensive comparison of **BMS-564929**'s cross-reactivity with other key steroid hormone receptors, supported by experimental data and detailed methodologies.

Quantitative Analysis of Receptor Binding and Functional Activity

BMS-564929 exhibits high-affinity binding to the androgen receptor (AR) and demonstrates substantial selectivity over other steroid receptors. The following table summarizes the binding affinities and functional potencies of **BMS-564929** for various steroid receptors.

Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Selectivity vs. AR (Binding)	Functional Response
Androgen Receptor (AR)	2.11 ± 0.16[3][4][5][6]	0.44 ± 0.03 (C2C12 cells)[1][3], 8.66 ± 0.22 (PEC cells)[1][3]	-	Agonist[3]
Estrogen Receptor α (ERα)	>2110[1]	>30,000[3]	>1000-fold[1][3]	No measurable activity[3]
Estrogen Receptor β (ERβ)	>2110[1]	>30,000[3]	>1000-fold[1][3]	No measurable activity[3]
Progesterone Receptor (PR)	~844[1][3]	>30,000[3]	~400-fold[1][3]	No measurable activity[3]
Glucocorticoid Receptor (GR)	>2110[1]	>30,000[3]	>1000-fold[1][3]	No measurable activity[3]
Mineralocorticoid Receptor (MR)	>2110[1]	>30,000[3]	>1000-fold[1][3]	No measurable activity[3]

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Radioligand Competition Binding Assays

The binding affinity of **BMS-564929** to various steroid receptors was determined using radioligand competition binding assays.

- Androgen Receptor (AR): Human cancer epithelial breast cell lines (MDA MB-453), which endogenously express AR, were used. The assay involved incubating varying concentrations of **BMS-564929** with the cells in the presence of a radiolabeled androgen, [³H]dihydrotestosterone ([³H]DHT), for 2 hours at room temperature. The ability of **BMS-**

564929 to displace the radioligand from the receptor was measured to determine its binding affinity (K_i).^[3]

- Progesterone Receptor (PR): Human cancer epithelial breast cell lines (T47D), which endogenously express PR, were utilized. Similar to the AR assay, various concentrations of **BMS-564929** were incubated with these cells and a radiolabeled progestin, [3 H]progesterone, for 2 hours at room temperature to assess competitive binding.^[3]
- Estrogen Receptors ($ER\alpha$ and $ER\beta$): For $ER\alpha$ and $ER\beta$, fusion proteins of the ligand-binding domain (LBD) expressed in *Escherichia coli* were used. Binding reactions were conducted by incubating the $ER\alpha$ and $ER\beta$ LBDs with **BMS-564929** and the radiolabeled estrogen, [3 H]E2, for 2 hours at room temperature.^[3]
- Mineralocorticoid Receptor (MR): Specific binding to the MR was evaluated using a competition binding assay with kidney cytosolic preparations from adrenalectomized rats. These preparations were incubated with **BMS-564929** and the radiolabeled mineralocorticoid, [3 H]aldosterone, for 2 hours on ice. To prevent non-specific binding to the glucocorticoid receptor (GR), an excess of mifepristone (RU486) was included in the reaction.^[3]

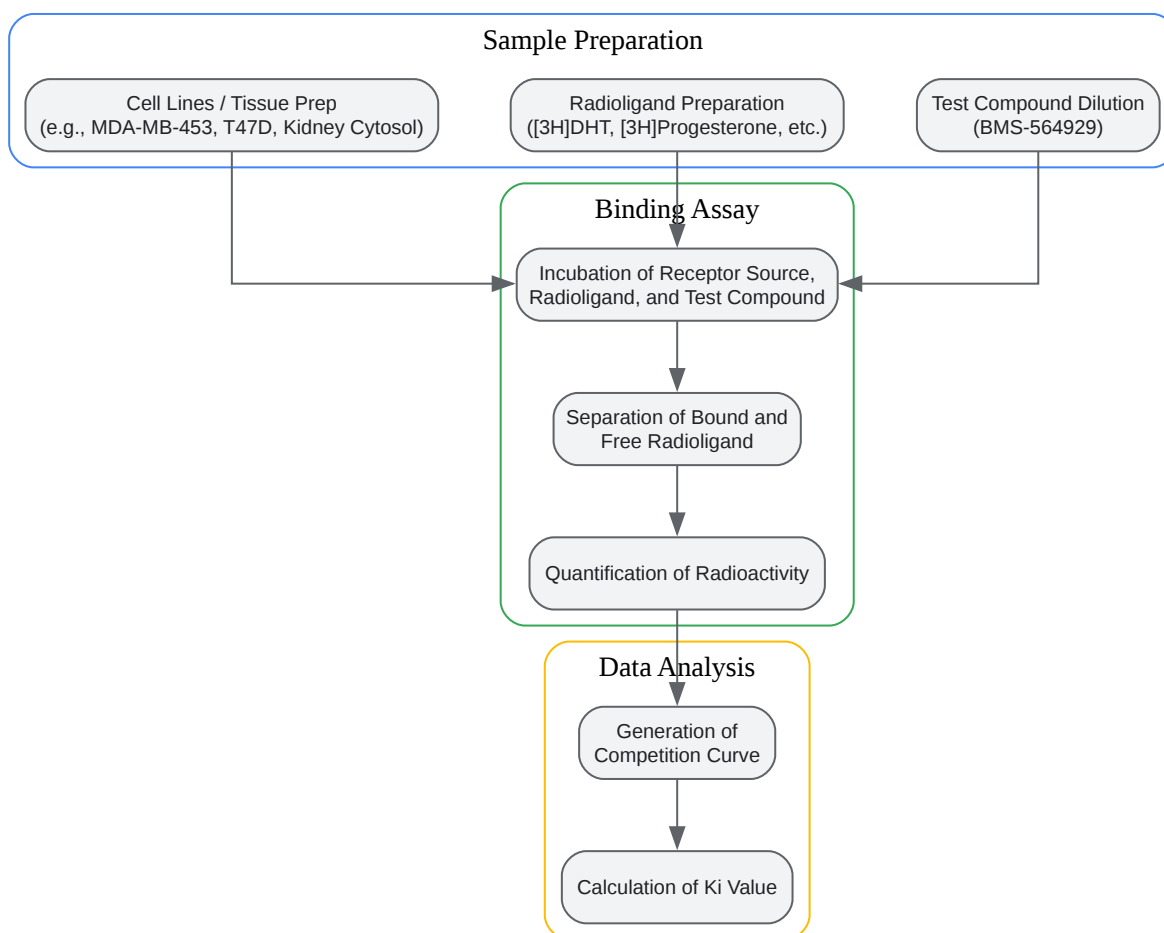
Functional Transactivation Assays

The functional activity (agonist or antagonist) of **BMS-564929** at the different steroid receptors was assessed using functional transactivation assays.

- Androgen Receptor (AR): Mouse myoblast (C2C12) and rat prostate epithelial (PEC) cell lines, both stably transfected with the rat AR and an androgen-specific response element (ARE)-driven luciferase reporter gene, were used. Cells were treated with varying concentrations of **BMS-564929**, and the resulting luciferase activity was measured to determine the potency (EC_{50}) of the compound.^[1]
- Other Steroid Receptors ($ER\alpha$, $ER\beta$, GR, MR, PR): For $ER\alpha$, $ER\beta$, GR, MR, and PR, functional transactivation assays were performed at concentrations of **BMS-564929** up to 30 μ M. No measurable agonist or antagonist activity was detected for **BMS-564929** at any of these receptors.^[3]

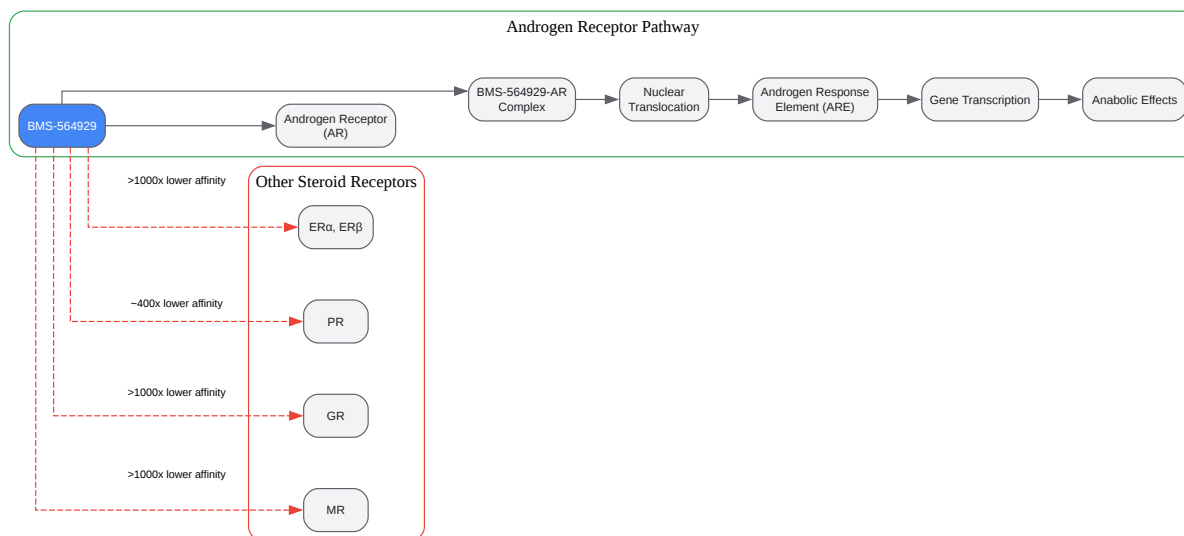
Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of **BMS-564929**'s activity, the following diagrams are provided.



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Caption: Workflow for Radioligand Competition Binding Assay.



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Caption: **BMS-564929** Signaling and Cross-Reactivity Profile.

In summary, **BMS-564929** is a highly selective agonist for the androgen receptor with minimal to no cross-reactivity with other major steroid hormone receptors at physiologically relevant concentrations. This high selectivity underscores its potential for therapeutic applications where targeted androgenic effects are desired with a reduced risk of side effects associated with the activation of other steroid receptors.

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